N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide
Description
Properties
IUPAC Name |
N-butyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-4-5-14-24(2)22(26)16-25-20-9-7-6-8-19(20)23-21(25)15-17-10-12-18(27-3)13-11-17/h6-13H,4-5,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJSANLAYSGCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antiproliferative, antibacterial, and antifungal properties, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a methoxybenzyl group and a butyl chain. Its molecular formula is , and it has a molecular weight of 300.41 g/mol. The structural configuration is critical for its biological interactions.
Antiproliferative Activity
Research has shown that benzimidazole derivatives exhibit promising antiproliferative effects against various cancer cell lines. In particular, compounds with similar structures to this compound have demonstrated notable activity:
- IC50 Values : Compounds similar to this compound showed IC50 values ranging from 16.38 μM to 29.39 μM against MDA-MB-231 breast cancer cells, indicating effective antiproliferative properties .
Antibacterial Activity
The antibacterial potential of benzimidazole derivatives has also been evaluated:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values of 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, including methicillin-resistant strains .
Antifungal Activity
The antifungal properties of related compounds were assessed against common fungal pathogens:
- Fungal Inhibition : Compounds displayed moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .
The mechanisms underlying the biological activities of this compound may involve:
- Molecular Docking Studies : These studies suggest that the compound interacts effectively with specific biological targets, potentially disrupting cellular processes critical for cancer cell survival and proliferation .
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by activating pathways associated with cell death, reinforcing their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship is pivotal in understanding how modifications to the benzimidazole core affect biological activity:
| Compound | Substituent | IC50 (μM) | Activity Type |
|---|---|---|---|
| 2g | Heptyl | 16.38 | Antiproliferative |
| 2d | Butyl | 29.39 | Antiproliferative |
| 2e | Ethyl | 62.30 | Antiproliferative |
This table illustrates that increasing the alkyl chain length enhances antiproliferative activity up to a certain point, after which the efficacy declines, indicating an optimal chain length for activity.
Study on Anticancer Properties
In a recent study, derivatives of benzimidazole were synthesized and evaluated for their anticancer properties. The findings indicated that modifications at the N-position significantly influenced the cytotoxicity of the compounds against various cancer cell lines, including breast and lung cancers .
Evaluation of Antimicrobial Activity
Another study focused on the antimicrobial efficacy of similar compounds against a range of bacterial strains. Results demonstrated that specific substitutions on the benzimidazole ring enhanced antibacterial potency, particularly against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on substituents on the benzimidazole core , acetamide modifications , and biological activities (where available). Key examples include:
Substituents on the Benzimidazole Core
- Trifluoromethyl (CymitQuimica, ) : Introduces strong electron-withdrawing effects, which may alter binding affinity and metabolic stability compared to methoxy groups .
- 5,6-Dichloro-4-methoxybenzyl () : Chlorine atoms increase electronegativity and steric bulk, likely enhancing enzyme inhibition via halogen bonding .
Acetamide Modifications
- N-Butyl-N-Methyl (Target Compound) : The branched alkyl chain may reduce crystallinity and improve membrane permeability.
- Acetohydrazide () : The hydrazide group introduces hydrogen-bonding capability, favoring interactions with polar residues in enzymes like EGFR .
Data Table: Structural and Functional Comparison
Q & A
Q. How to address discrepancies in crystallographic vs. solution-phase structural data?
- Methodological Answer :
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in solution .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to compare crystal structure stability with solution-phase behavior .
- X-ray Diffraction : Re-determine crystal structure under varying conditions (e.g., different solvents) to identify polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
